2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid 2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
Brand Name: Vulcanchem
CAS No.: 136030-50-7
VCID: VC21264191
InChI: InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13)
SMILES: CC(C)CC(C(=O)O)(C(F)(F)F)N
Molecular Formula: C7H12F3NO2
Molecular Weight: 199.17 g/mol

2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid

CAS No.: 136030-50-7

Cat. No.: VC21264191

Molecular Formula: C7H12F3NO2

Molecular Weight: 199.17 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid - 136030-50-7

Specification

CAS No. 136030-50-7
Molecular Formula C7H12F3NO2
Molecular Weight 199.17 g/mol
IUPAC Name 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid
Standard InChI InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13)
Standard InChI Key LYDLDBAPMHIAHL-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)(C(F)(F)F)N
Canonical SMILES CC(C)CC(C(=O)O)(C(F)(F)F)N

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid is also known by its synonym DL-2-(trifluoromethyl)leucine, indicating its structural relationship to the standard amino acid leucine, but with a trifluoromethyl substitution. The compound has precise chemical identifiers that allow for its unambiguous identification in scientific literature and databases.

ParameterValue
CAS Number136030-50-7
Molecular FormulaC7H12F3NO2
Molecular Weight199.17 g/mol
PubChem CID2777529
IUPAC Name2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid

Structural Characteristics

The compound features a quaternary carbon center at C-2, substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group. This arrangement creates a structurally unique amino acid with distinct chemical and physical properties compared to its non-fluorinated counterparts.

Structural IdentifierValue
Standard InChIInChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13)
Standard InChIKeyLYDLDBAPMHIAHL-UHFFFAOYSA-N
SMILESCC(C)CC(C(=O)O)(C(F)(F)F)N
Canonical SMILESCC(C)CC(C(=O)O)(C(F)(F)F)N

The presence of the trifluoromethyl group (CF3) significantly alters the electronic properties of the molecule compared to natural amino acids, contributing to its special chemical behavior and applications .

Synthetic Methods

Synthetic Challenges

Creating the quaternary carbon center with the correct stereochemistry presents a significant synthetic challenge. The incorporation of the trifluoromethyl group requires specialized reagents and conditions due to the unique electronic and steric properties of this functional group. The synthesis must also maintain the integrity of the amino acid functionality while introducing the fluorinated substituent.

Applications in Biochemical Research

Peptide Synthesis and Enhancement

One of the primary applications of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is in the synthesis of modified peptides with enhanced properties. The incorporation of this fluorinated amino acid derivative into peptide chains offers several advantages:

  • Increased lipophilicity, improving membrane permeability of the resulting peptides

  • Enhanced stability against enzymatic degradation

  • Modified conformational preferences, potentially affecting bioactivity

  • Altered hydrogen bonding capabilities due to the electron-withdrawing trifluoromethyl group

Research Findings

Research on 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid has demonstrated its value in creating peptides with improved pharmacological properties. Studies have shown that peptides synthesized using this compound exhibit superior properties compared to those made with traditional amino acids. The fluorinated residue can induce specific conformational changes that may be beneficial for targeted biological interactions.

Comparative Analysis with Natural Amino Acids

Structural Comparison with Leucine

PropertyNatural Leucine2-(Trifluoromethyl)leucine
Alpha CarbonTertiary (chiral)Quaternary (non-chiral)
HydrophobicityHydrophobicMore hydrophobic
Acid StrengthLowerHigher (due to electron-withdrawing CF3)
Conformational FlexibilityHigherLower (due to bulky CF3 group)

Biochemical Impact of Trifluoromethylation

The trifluoromethyl group significantly alters the electronic environment of the molecule through its strong electron-withdrawing effect. This impacts several properties relevant to biochemical applications:

  • Increased acidity of the carboxylic acid group

  • Modified pKa of the amino group

  • Altered hydrogen bonding capabilities

  • Enhanced metabolic stability

  • Changed interaction profile with biological targets

These modifications can be strategically exploited in the design of peptides and other biochemical tools with specific properties.

Future Research Directions

Expanding Synthetic Methodologies

Future research may also focus on developing more efficient and stereoselective methods for synthesizing 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid and related compounds. Advances in fluorination chemistry and asymmetric synthesis could potentially make these valuable building blocks more accessible to researchers.

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